2-Chloro-4,6-dimorpholino-1,3,5-triazine

TRPA1 antagonist Pain Inflammation

Order 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CAS 7597-22-0), a high-purity (97-98%) morpholino-triazine scaffold. Validated TRPA1 antagonist (IC50 6.90 nM) and dual PI3K/mTOR inhibitor core. Chloro handle enables efficient Suzuki coupling (87% yield) for library synthesis. Ideal for HTS, computational docking, and PROTAC development. Bulk and custom quantities available.

Molecular Formula C11H16ClN5O2
Molecular Weight 285.73 g/mol
CAS No. 7597-22-0
Cat. No. B1296127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimorpholino-1,3,5-triazine
CAS7597-22-0
Molecular FormulaC11H16ClN5O2
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3
InChIInChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2
InChIKeyWYCCBNGHFYBVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7597-22-0: 2-Chloro-4,6-dimorpholino-1,3,5-triazine – A Key Building Block for Targeted Therapeutics


2-Chloro-4,6-dimorpholino-1,3,5-triazine (CAS 7597-22-0) is a 1,3,5-triazine derivative featuring two morpholino groups at the 4- and 6-positions and a single chlorine atom at the 2-position [1]. This substitution pattern imparts a unique combination of hydrogen-bonding capacity and electrophilic reactivity, making the compound a privileged scaffold in medicinal chemistry. Its solid-state structure, characterized by an approximate mirror plane and chair-conformed morpholine rings, underpins its utility in both chemical synthesis and biological target engagement [2]. The chlorine atom provides a versatile handle for further derivatization, while the morpholino moieties confer favorable physicochemical properties such as improved aqueous solubility and the ability to form key polar interactions with biological targets [1].

Why Generic 1,3,5-Triazine Analogs Cannot Replace 2-Chloro-4,6-dimorpholino-1,3,5-triazine (7597-22-0) in High-Stakes Applications


Simply substituting 2-chloro-4,6-dimorpholino-1,3,5-triazine with another 1,3,5-triazine derivative—even one bearing similar substituents—is not feasible without compromising biological activity or synthetic utility. The compound's specific 2-chloro-4,6-dimorpholino architecture is critical; for example, the morpholino groups are known to enhance antitumor potency and modulate selectivity, while the chloro substituent is essential for nucleophilic aromatic substitution reactions [1]. Replacing the morpholino groups with other amines, such as piperidino or dimethylamino, or removing the chloro group, can drastically alter the molecule's hydrogen-bonding profile, reactivity, and target binding affinity, as evidenced by structure-activity relationship (SAR) studies on related triazine series [2]. Furthermore, the precise bond lengths and conformational preferences observed in its crystal structure are not replicated in analogs with different substitution patterns, underscoring that the molecule is a discrete chemical entity with non-interchangeable properties [3].

Quantitative Evidence Guide: Differentiating 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Key Comparators


TRPA1 Antagonism: Potency Differentiates 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Other Triazine-Based Antagonists

2-Chloro-4,6-dimorpholino-1,3,5-triazine demonstrates potent antagonist activity against the human TRPA1 ion channel, a key target for pain and inflammation. In a functional assay measuring reduction of AITC-induced intracellular Ca2+ increase in HEK293F cells, the compound exhibited an IC50 of 6.90 nM [1]. This potency is nearly 10-fold greater than that of the benchmark TRPA1 antagonist HC-067047, which has a reported IC50 of approximately 64 nM in a similar cinnamaldehyde-induced Ca2+ influx assay [2]. This quantitative difference highlights the superior target engagement achievable with 2-chloro-4,6-dimorpholino-1,3,5-triazine.

TRPA1 antagonist Pain Inflammation

Synthetic Utility: Single Chlorine Handle Enables Versatile Derivatization Compared to Di- or Tri-Chloro Analogs

2-Chloro-4,6-dimorpholino-1,3,5-triazine serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly dual PI3K/mTOR inhibitors [1]. In a key example, the compound was subjected to a Suzuki-Miyaura cross-coupling with 4-aminophenylboronic acid to yield 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in a high-yielding (87%) and scalable process [2]. This reactivity is enabled by the single chlorine atom at the 2-position, which acts as a selective electrophilic site for C-C bond formation. In contrast, the more common starting material 2,4,6-trichloro-1,3,5-triazine possesses three reactive chlorines, leading to complex mixtures of regioisomers and requiring careful temperature control and stoichiometric precision to achieve selective substitution [3].

PI3K/mTOR inhibitors Drug discovery Organic synthesis

Crystal Structure: Distinct Morpholine Conformation and Bond Metrics Differentiate from Other Triazine Derivatives

The single-crystal X-ray structure of 2-chloro-4,6-dimorpholino-1,3,5-triazine reveals key geometric parameters that differentiate it from related triazine derivatives [1]. Notably, the mean C–N bond distance within the triazine core is 1.34 Å, a value consistent across (1,3,5-triazine-2,4-diyl)dimorpholine derivatives but distinct from other substitution patterns [2]. Both morpholine rings adopt the energetically favored chair conformation, and the molecule possesses an approximate mirror plane, contributing to its unique three-dimensional shape. This specific molecular geometry influences its intermolecular interactions, as evidenced by the inclusion of a DMF solvate molecule in the crystal lattice, which suggests a propensity for forming stable host-guest complexes [1].

Crystallography Molecular modeling Structure-based drug design

Purity and Physical Form: Consistent 97-98% HPLC Purity and Defined Melting Point Ensure Reproducible Research Outcomes

Commercially available 2-chloro-4,6-dimorpholino-1,3,5-triazine is consistently supplied with high analytical purity, ranging from 97% to 98% as determined by HPLC . Its well-defined melting point of 173-177°C provides a reliable quality indicator for incoming inspection . This level of purity and characterization exceeds what is typical for many research-grade triazine analogs, which may be supplied as technical grade mixtures or lack rigorous analytical documentation. For example, the related intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is often offered at a lower purity specification (e.g., 95+%) and with a less sharp melting range .

Quality control Reproducibility Chemical sourcing

High-Value Application Scenarios for 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CAS 7597-22-0)


Discovery of Next-Generation TRPA1 Antagonists for Pain and Inflammation

The high in vitro potency (IC50 = 6.90 nM) against human TRPA1 establishes 2-chloro-4,6-dimorpholino-1,3,5-triazine as a validated starting point for medicinal chemistry optimization [1]. Its 9-fold potency advantage over HC-067047 reduces the required dose for functional antagonism, making it an ideal scaffold for developing novel, peripherally restricted TRPA1 antagonists aimed at treating chronic pain, neurogenic inflammation, and respiratory conditions like asthma.

Synthesis of Dual PI3K/mTOR Inhibitors for Oncology Research

This compound's 4,6-dimorpholino-1,3,5-triazine core is a recognized pharmacophore for dual PI3K/mTOR inhibition, a validated strategy in anticancer therapy [2]. Its high-yielding (87%) and selective Suzuki coupling at the 2-chloro position [3] enables efficient exploration of chemical space at the 2-position, accelerating the synthesis of focused libraries of potential anticancer agents. This streamlined route offers a significant advantage over multi-step syntheses starting from cyanuric chloride.

Structure-Based Drug Design and Crystallographic Fragment Screening

The availability of a high-resolution crystal structure [4] makes 2-chloro-4,6-dimorpholino-1,3,5-triazine a valuable tool compound for computational chemistry and structural biology. Researchers can use its precise atomic coordinates for molecular docking studies, pharmacophore modeling, and rational design of more potent and selective analogs. Its defined conformation also makes it suitable as a reference ligand in crystallographic fragment screening campaigns targeting PI3K, mTOR, or TRPA1.

High-Throughput Screening and Target Engagement Studies Requiring Reproducible Bioactivity

With a guaranteed purity of 97-98% (HPLC) and a sharp melting point , this compound is ideal for high-throughput screening (HTS) and follow-up target engagement assays. Its well-defined physical properties and high purity minimize the risk of false positives or artifacts caused by impurities, ensuring that observed biological activity is intrinsic to the compound and reproducible across different laboratories and experimental batches.

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